molecular formula C14H10ClFO2 B6398367 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1262005-69-5

6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398367
CAS RN: 1262005-69-5
M. Wt: 264.68 g/mol
InChI Key: HVVKNJWMHIBRJX-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid (6-CFMB) is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is an important intermediate in the synthesis of many organic compounds and has been used in various industries, including pharmaceuticals, agrochemicals, and biotechnology. 6-CFMB is a highly reactive compound, and its properties make it suitable for a variety of applications.

Mechanism of Action

6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is known that 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is capable of forming covalent bonds with a variety of organic molecules, including proteins and nucleic acids. This allows 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% to participate in a variety of biochemical and physiological processes, including enzyme-catalyzed reactions and the synthesis of proteins and other macromolecules.
Biochemical and Physiological Effects
6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been shown to interact with proteins, nucleic acids, and other macromolecules, which can lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is a highly reactive compound, and its properties make it suitable for a variety of laboratory experiments. It has a low boiling point, which makes it easy to handle and store. Additionally, its high reactivity makes it suitable for synthesizing a variety of compounds. However, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is also highly toxic, and extreme caution should be taken when handling it.

Future Directions

Future research on 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% could focus on a variety of areas, including the development of new synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential therapeutic applications. Finally, research could be conducted to develop safer and more efficient methods for the handling and storage of 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95%.

Synthesis Methods

6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. In the Grignard reaction, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is produced by reacting a halogenated benzene compound with an alkyl magnesium halide. In the Wittig reaction, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is produced by reacting an aldehyde or ketone with a phosphonium salt. Finally, in the Stille reaction, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is produced by coupling a halogenated aromatic compound with an organostannane.

Scientific Research Applications

6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and biotechnology products. In biochemistry, 6-Chloro-2-(3-fluoro-2-methylphenyl)benzoic acid, 95% is used in the synthesis of proteins and other macromolecules, as well as in the study of enzyme-catalyzed reactions.

properties

IUPAC Name

2-chloro-6-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-9(4-3-7-12(8)16)10-5-2-6-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKNJWMHIBRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689265
Record name 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-69-5
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-3′-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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